N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide
CAS No.: 1138443-00-1
Cat. No.: VC2645621
Molecular Formula: C17H17BrN2O2
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide - 1138443-00-1](/images/structure/VC2645621.png)
CAS No. | 1138443-00-1 |
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Molecular Formula | C17H17BrN2O2 |
Molecular Weight | 361.2 g/mol |
IUPAC Name | N-[3-[(2-bromoacetyl)amino]phenyl]-3-phenylpropanamide |
Standard InChI | InChI=1S/C17H17BrN2O2/c18-12-17(22)20-15-8-4-7-14(11-15)19-16(21)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,21)(H,20,22) |
Standard InChI Key | BLEQXANAMHPWJI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CBr |
Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CBr |
Chemical Structure and Properties
Molecular Structure
N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide has a complex structure consisting of multiple functional groups. It contains a bromoacetyl group connected to an amino group on a phenyl ring, which is further substituted with a 3-phenylpropanamide moiety. The molecular formula of this compound is C17H17BrN2O2 . The structure can be visualized as having three primary components: a bromoacetyl group, a central aminophenyl ring, and a phenylpropanamide chain.
Physical and Chemical Properties
The physical and chemical properties of N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide are outlined in the table below:
Property | Value |
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Molecular Formula | C17H17BrN2O2 |
CAS Number | 1138443-00-1 |
MDL Number | MFCD12026642 |
Molecular Weight | Approximately 361.2 g/mol |
Physical State | Solid (at room temperature) |
Hazard Classification | Irritant |
This compound possesses two amide bonds, making it capable of participating in hydrogen bonding interactions. The presence of the bromoacetyl group confers potential reactivity for nucleophilic substitution reactions, which can be useful in various synthetic applications .
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide:
Compound | CAS Number | Key Structural Difference |
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N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide | 1138443-14-7 | Position of substituent (para vs. meta) |
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide | 885983-65-3 | Contains furan instead of phenylpropane group |
The positional isomer N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide differs in the position of the substitution on the central phenyl ring (para position rather than meta), which may influence its reactivity and biological properties. This compound shares the same molecular formula (C17H17BrN2O2) but has a different CAS number (1138443-14-7).
Structure-Activity Relationships
The difference in substitution pattern between the meta and para isomers may influence:
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Molecular geometry and conformation
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Hydrogen bonding patterns
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Interactions with biological targets
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Reactivity of the bromoacetyl group
These differences could be crucial for specific applications, particularly in contexts where molecular recognition plays a significant role.
Chemical Identification and Analysis
Analytical Methods
Standard analytical techniques for characterizing N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide include:
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NMR spectroscopy (1H and 13C)
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
These techniques would be essential for confirming the structure and purity of synthesized or purchased samples.
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